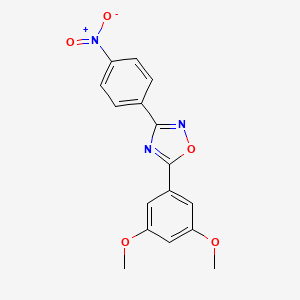
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an acetamide group attached to a nitrophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2,3-dimethylphenol with 2-methyl-5-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
-
Step 1: Formation of the Phenoxy Intermediate
Reactants: 2,3-dimethylphenol, acetic anhydride
Conditions: Reflux
Product: 2,3-dimethylphenoxy acetate
-
Step 2: Formation of the Final Product
Reactants: 2,3-dimethylphenoxy acetate, 2-methyl-5-nitroaniline
Product: this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-aminophenyl)acetamide
Substitution: Various substituted acetamides depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
- 2-(2,3-dimethylphenoxy)-N-(5-nitrophenyl)acetamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the specific substitution pattern on the phenoxy and nitrophenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-4-6-16(13(11)3)23-10-17(20)18-15-9-14(19(21)22)8-7-12(15)2/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILRKADEQVPBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)


![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)
![(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5564960.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)
![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)


